![molecular formula C15H9NOS B15066420 [1]Benzothieno[3,2-b]quinolin-11(5H)-one CAS No. 58585-17-4](/img/structure/B15066420.png)
[1]Benzothieno[3,2-b]quinolin-11(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1Benzothieno[3,2-b]quinolin-11(5H)-one is a heterocyclic compound that features a fused ring system combining benzothiophene and quinoline moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1Benzothieno[3,2-b]quinolin-11(5H)-one typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of appropriate intermediates under acidic or basic conditions. For instance, a Friedel-Crafts acylation followed by cyclization can be employed to construct the fused ring system.
Industrial Production Methods: Industrial production of 1Benzothieno[3,2-b]quinolin-11(5H)-one may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: Benzothieno[3,2-b]quinolin-11(5H)-one can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the formation of partially or fully reduced products.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenated derivatives can be synthesized using halogenating agents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions include various substituted derivatives of 1Benzothieno[3,2-b]quinolin-11(5H)-one, which can be further functionalized for specific applications.
Aplicaciones Científicas De Investigación
1Benzothieno[3,2-b]quinolin-11(5H)-one has been extensively studied for its applications in:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of organic semiconductors, light-emitting diodes, and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 1Benzothieno[3,2-b]quinolin-11(5H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary depending on the specific application and the functional groups present on the molecule.
Comparación Con Compuestos Similares
- 1Benzothieno[3,2-b]benzothiophene: Known for its high mobility in organic field-effect transistors.
- 1Benzothieno[3,2-b]pyridine: Studied for its electronic properties and potential in organic electronics.
Uniqueness: 1Benzothieno[3,2-b]quinolin-11(5H)-one is unique due to its fused ring system that combines the properties of both benzothiophene and quinoline. This structural feature imparts distinct electronic and chemical properties, making it suitable for a wide range of applications.
Propiedades
Número CAS |
58585-17-4 |
|---|---|
Fórmula molecular |
C15H9NOS |
Peso molecular |
251.30 g/mol |
Nombre IUPAC |
5H-[1]benzothiolo[3,2-b]quinolin-11-one |
InChI |
InChI=1S/C15H9NOS/c17-14-9-5-1-3-7-11(9)16-13-10-6-2-4-8-12(10)18-15(13)14/h1-8H,(H,16,17) |
Clave InChI |
BARNJCXXNCHRAZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(N2)C4=CC=CC=C4S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


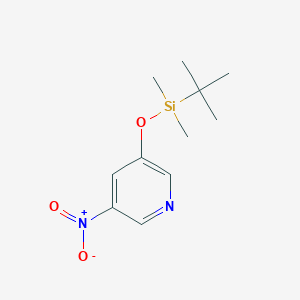
![N-(2-Azabicyclo[2.2.1]heptan-6-yl)pyrrolo[1,2-c]pyrimidine-3-carboxamide](/img/structure/B15066350.png)
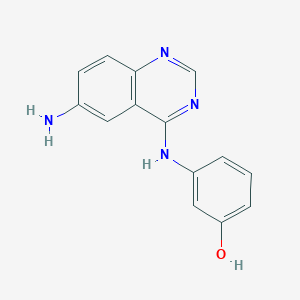
![Cis-2-phenyl-3,3a,4,9b-tetrahydrochromeno[4,3-b]pyrrole](/img/structure/B15066354.png)

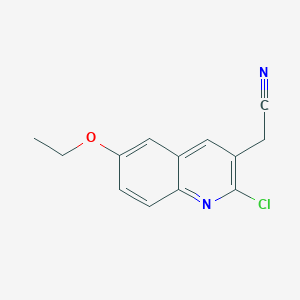
![2-methyl-N-phenylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B15066372.png)
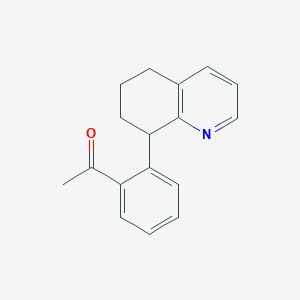
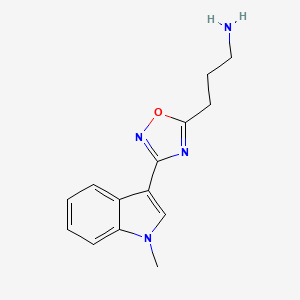

![6-Bromo-5-chloro-2-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B15066396.png)
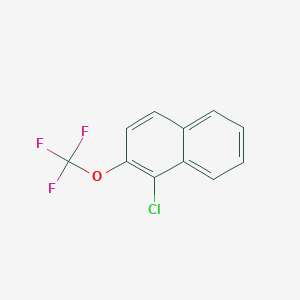
![Ethyl 2-(4-oxo-2-thioxo-6,7-dihydro-1H-cyclopenta[d]pyrimidin-3(2H,4H,5H)-yl)acetate](/img/structure/B15066404.png)

